molecular formula C20H25NS.HCl B1662362 3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)-N-methylpropan-1-amine;hydrochloride CAS No. 25487-28-9

3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)-N-methylpropan-1-amine;hydrochloride

Cat. No. B1662362
CAS RN: 25487-28-9
M. Wt: 347.9 g/mol
InChI Key: YMZCMCDSCRSIBS-UHFFFAOYSA-N
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Description

The compound “3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)-N-methylpropan-1-amine;hydrochloride” is also known as Talsupram . It is a selective norepinephrine reuptake inhibitor (NRI) which was investigated as an antidepressant in the 1960s and 1970s but was never marketed . Along with talopram, it is structurally related to the selective serotonin reuptake inhibitor (SSRI) citalopram .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Antimicrobial Studies : Heteroacyclic and heterocyclic drugs, including those similar to the chemical , have shown significant absorption and effects in pharmaceutical, medicinal, agricultural, and drug sciences. Synthesis processes involving similar compounds have demonstrated their importance in these fields (Tayade, Shekar, & Shekar, 2012).

  • Diverse Chemical Library Generation : A study involved using similar compounds as starting materials in alkylation and ring closure reactions to generate a diverse library of compounds. These processes are crucial for the development of new pharmaceuticals and chemicals (Roman, 2013).

  • Catalysis in Synthesis : The compound's structural relatives have been used in catalyzed synthesis processes, indicating potential application in the production of other complex chemical entities. This is significant in the development of new drugs and materials (Petrov, Popova, & Androsov, 2015).

Applications in Material Science

  • Polymer Modification : Studies have demonstrated the use of similar compounds in modifying polymers. These modifications can lead to new materials with unique properties, useful in various industrial and scientific applications (Aly & El-Mohdy, 2015).

  • Electron Transfer in Polyaniline Models : Research involving related chemicals showed their role in protonation and electron transfer in polyaniline models, suggesting applications in electronic materials and devices (Lokshin et al., 2001).

Therapeutic Research

  • Antitumor Activity : Some chemical analogs have been studied for their antitumor activity, indicating potential therapeutic applications in cancer treatment (Isakhanyan et al., 2016).

  • Analgesic Activity : Research on similar compounds has explored their analgesic properties, suggesting possible use in pain management (Rádl, Hezký, Konvička, & Krejci, 2000).

properties

IUPAC Name

3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NS.ClH/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16;/h4-8,10-13,21H,9,14-15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZCMCDSCRSIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(S1)(CCCNC)C3=CC=CC=C3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948373
Record name 3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2-benzothiophen-1-yl)-N-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 69889594

CAS RN

25487-28-9
Record name 3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2-benzothiophen-1-yl)-N-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)-N-methylpropan-1-amine;hydrochloride
Reactant of Route 2
3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)-N-methylpropan-1-amine;hydrochloride
Reactant of Route 3
3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)-N-methylpropan-1-amine;hydrochloride
Reactant of Route 4
3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)-N-methylpropan-1-amine;hydrochloride
Reactant of Route 5
3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)-N-methylpropan-1-amine;hydrochloride
Reactant of Route 6
3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)-N-methylpropan-1-amine;hydrochloride

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